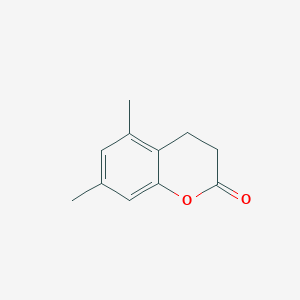

5,7-Dimethyl chromanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5,7-dimethyl-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C11H12O2/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h5-6H,3-4H2,1-2H3 |

InChI Key |

SUICJIWGWDEHHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2CCC(=O)OC2=C1)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5,7 Dimethylchromanone

Reactivity of the Pyrone Moiety

The γ-pyrone ring in 5,7-dimethylchromanone is an electron-deficient system, making it susceptible to a variety of chemical transformations. tandfonline.com This reactivity is primarily centered around the C-2 and C-4 positions, which are prone to nucleophilic attack.

Nucleophilic Attack at the C-2 Position and Subsequent Transformations

The C-2 position of the pyrone ring is a key site for nucleophilic attack, a common first step in many reactions of chromone (B188151) derivatives. tandfonline.comresearchgate.net This initial attack often leads to the opening of the pyrone ring, forming an intermediate that can then undergo various subsequent transformations. tandfonline.comresearchgate.net The nature of the nucleophile and the reaction conditions determine the final product. researchgate.net

For instance, reactions of 3-substituted-6,8-dimethylchromones with nucleophilic reagents typically proceed through a nucleophilic attack at the C-2 position. researchgate.net This is followed by different types of heterocyclization that depend on the functional group present at the C-3 position. researchgate.net Similarly, treating 3-nitrochromone with heterocyclic amines results in enaminones through nucleophilic attack at the C-2 position and subsequent ring opening. researchgate.net

Ring Opening and Recyclization (RORC) Reactions with Binucleophiles

Ring Opening and Recyclization (RORC) reactions are a hallmark of chromone chemistry, providing a versatile pathway to a wide array of heterocyclic compounds. tandfonline.com In the case of 5,7-dimethylchromanone and its derivatives, this process is initiated by the nucleophilic attack of a binucleophile at the C-2 position, leading to the opening of the γ-pyrone ring. tandfonline.comtandfonline.com The resulting intermediate then undergoes an intramolecular cyclization to form a new heterocyclic ring. tandfonline.com

The type of binucleophile used dictates the nature of the resulting heterocyclic system. For example:

1,2-Binucleophiles , such as hydrazine (B178648) and hydroxylamine, react with 3-functionalized chromones to yield five-membered heterocycles like pyrazoles and isoxazoles. tandfonline.comtandfonline.com

1,3-Binucleophiles are employed in the synthesis of six-membered rings, including pyridines and pyrimidines. tandfonline.com

1,4-Binucleophiles , like ethylenediamine, lead to the formation of seven-membered rings such as diazepines. tandfonline.com

These RORC reactions can proceed through different cyclization pathways, often denoted as C2/C4 or C2/C3, depending on which atoms of the opened chromone ring are involved in the recyclization process. tandfonline.com

Cyclocondensation Reactions to Form Fused Heterocyclic Systems

Cyclocondensation reactions of 5,7-dimethylchromanone derivatives provide a powerful tool for the synthesis of complex, fused heterocyclic systems. msu.eduuou.ac.in These reactions often involve the initial opening of the pyrone ring followed by a cyclization that incorporates parts of the original chromone structure into a new, fused ring system. tandfonline.comresearchgate.net

The specific outcome of these reactions is highly dependent on the substituents present on the chromone ring and the nature of the reacting partner. researchgate.net For example, the reaction of 6,8-dimethylchromone-3-carbonitrile with 5-amino-3-methyl-1H-pyrazole results in the formation of a 6-aminopyrazolo[3,4-b]pyridine derivative. tandfonline.com This transformation proceeds through a nucleophilic attack at the C-2 position, opening of the γ-pyrone ring, and subsequent cycloaddition involving the cyano group. tandfonline.com

Similarly, the reaction of 3-formylchromones with various binucleophiles can lead to the formation of fused pyridines, pyrimidines, and other heterocyclic systems. tandfonline.com These reactions highlight the versatility of the chromone scaffold in building diverse molecular architectures. tandfonline.comresearchgate.net

Reactions Involving Methyl Substituents on the Aromatic Ring

The two methyl groups on the aromatic ring of 5,7-dimethylchromanone are not merely passive substituents. Their presence influences the reactivity of the aromatic ring and can also be the site of chemical transformations. The benzylic hydrogens of these alkyl substituents are activated towards free radical attack. msu.edu

Electrophilic and Radical Reactions on the Aromatic Ring

The aromatic ring of 5,7-dimethylchromanone can undergo electrophilic substitution reactions, a common class of reactions for aromatic compounds. libretexts.orglabster.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. labster.com The rate and orientation of electrophilic aromatic substitution are significantly influenced by the substituents already present on the ring. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration : Introduction of a nitro group (-NO2). masterorganicchemistry.com

Halogenation : Introduction of a halogen atom (e.g., -Cl, -Br). masterorganicchemistry.com

Sulfonation : Introduction of a sulfonic acid group (-SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation : Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com

Radical reactions can also occur, particularly at the benzylic positions of the methyl groups, which are activated for free radical attack. msu.edu

Detailed Mechanistic Pathways of Key Transformations

The chemical reactivity of chromone derivatives, including 5,7-Dimethylchromanone, is characterized by the electrophilic nature of several carbon atoms, making them susceptible to nucleophilic attack. The key mechanistic pathways often involve the opening of the γ-pyrone ring, which serves as a gateway to a variety of complex heterocyclic structures. nih.gov

A prevalent transformation involving chromone analogues is their participation in multicomponent reactions (MCRs) to form fused heterocyclic systems, such as pyran derivatives. mjbas.com The generally accepted mechanism for this type of transformation, for instance in the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives, proceeds through a well-defined sequence of reactions:

Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, such as malononitrile. The base abstracts a proton from the active methylene compound, generating a carbanion that subsequently attacks the carbonyl carbon of the aldehyde. Dehydration of the resulting adduct yields a highly electrophilic intermediate, often a vinylidene cyanide derivative. ias.ac.inresearchgate.net

Michael Addition: The second step involves the Michael addition of a C-nucleophile, in this case, a 1,3-dicarbonyl compound like dimedone (which serves as an analogue for the reactive portion of the chromanone structure). The enolate form of the dicarbonyl compound adds to the electron-deficient double bond of the intermediate formed in the first step. ias.ac.insci-hub.se

Intramolecular Cyclization and Tautomerization: The resulting Michael adduct then undergoes an intramolecular cyclization. The hydroxyl group attacks the electrophilic carbon of one of the nitrile groups, leading to the formation of a six-membered dihydropyran ring. A subsequent tautomerization step yields the final, stable 4H-pyran derivative. researchgate.net

This sequential pathway of condensation, addition, and cyclization is a powerful strategy in heterocyclic chemistry for building molecular complexity from simple precursors in a single operation. mjbas.com

Studies on the Chemical Transformations with Active Methylene Compounds and Nitriles

The reactions of substituted chromones with compounds containing active methylene groups and nitrile functionalities have been extensively studied as a versatile route to complex, fused heterocyclic systems. researchgate.netcapes.gov.br These reactions capitalize on the inherent reactivity of the chromone nucleus, particularly its susceptibility to undergo ring-opening upon interaction with potent nucleophiles.

Research on dimethyl-substituted chromones, such as 6,8-dimethylchromone-3-carbonitrile, demonstrates a characteristic reaction pattern with bifunctional nucleophiles. The process generally begins with a nucleophilic attack at the C-2 position of the chromone ring. researchgate.netresearchgate.net This attack disrupts the aromaticity of the pyrone ring, leading to its cleavage. The subsequent reaction course is directed by the functional groups present on both the opened chromone intermediate and the attacking nucleophile.

In the case of reactions with active methylene nitriles (e.g., malononitrile, cyanoacetamide), the initial ring opening is followed by an intramolecular cyclization. capes.gov.brresearchgate.net This cyclization typically involves the nitrile group of the attacking reagent and a reactive site on the opened chromone structure, culminating in the formation of a new, fused pyridine (B92270) ring. This specific transformation, known as a ring-opening ring-closure (RORC) reaction, results in the synthesis of chromeno[2,3-b]pyridine derivatives. researchgate.net

The versatility of this method allows for the construction of a diverse library of heteroannulated chromones by varying the active methylene compound. capes.gov.brresearchgate.net

The table below summarizes findings from studies on the reaction of dimethyl-substituted chromones with various active methylene compounds and nitriles.

| Chromone Reactant | Active Methylene/Nitrile Reagent | Conditions | Major Product Type | Reference |

|---|---|---|---|---|

| 6,8-Dimethylchromone-3-carbonitrile | Malononitrile | Base catalysis (e.g., piperidine), Reflux | Chromeno[2,3-b]pyridine | researchgate.net |

| 6,8-Dimethylchromone-3-carboxaldehyde | Cyanoacetamide | Base catalysis | Product of condensation and γ-pyrone ring opening | researchgate.net |

| 6,8-Dimethylchromone-3-carbonitrile | 1H-Benzimidazol-2-ylacetonitrile | Ethanol, Reflux | Chromeno[2,3-b]pyridine derivative | researchgate.net |

| 6-Methylchromone-3-carbonitrile | Cyclohexane-1,3-dione | Base-catalysed RORC | 8-Methyl-1,2-dihydro-4H-chromeno[2,3-b]quinoline-4,6(3H)-dione | researchgate.net |

| 3-Formyl-6,8-dimethylchromone | Heterocyclic Enamines | Condensation with γ-pyrone ring opening | Ring-opened products | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 5,7 Dimethylchromanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For a molecule such as 5,7-Dimethylchromanone, a comprehensive NMR analysis would involve a suite of experiments to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine its three-dimensional structure.

Multi-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 5,7-Dimethylchromanone, COSY would be instrumental in identifying the spin systems of the aliphatic protons on the chromanone ring (H-2, H-3) and confirming their vicinal coupling. It would also show correlations between aromatic protons if any were coupled.

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the carbon signals for each protonated carbon in 5,7-Dimethylchromanone.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range (typically 2-3 bond) couplings between protons and carbons. For 5,7-Dimethylchromanone, HMBC would be critical for piecing together the entire molecular structure. For instance, correlations from the methyl protons at C-5 and C-7 to the aromatic carbons would confirm their positions. Correlations from the H-2 protons to the carbonyl carbon (C-4) and the aromatic carbon C-8a would establish the connectivity of the heterocyclic ring to the aromatic part of the molecule.

A hypothetical table of expected NMR data is presented below. The chemical shifts are estimates based on known data for similar chromanone structures.

| Position | ¹H Chemical Shift (ppm, est.) | ¹³C Chemical Shift (ppm, est.) | Key HMBC Correlations (from ¹H at this position) |

| 2 | 4.5 | 67 | C-3, C-4, C-8a |

| 3 | 2.8 | 30 | C-2, C-4, C-4a |

| 4 | - | 192 | - |

| 4a | - | 115 | - |

| 5 | - | 140 | - |

| 5-CH₃ | 2.4 | 20 | C-4a, C-5, C-6 |

| 6 | 6.8 | 118 | C-4a, C-5, C-7, C-8 |

| 7 | - | 138 | - |

| 7-CH₃ | 2.3 | 21 | C-6, C-7, C-8 |

| 8 | 6.9 | 115 | C-6, C-7, C-8a |

| 8a | - | 160 | - |

Solid-State NMR (SSNMR) for Crystalline and Amorphous Forms

While solution-state NMR provides information on the averaged structure of a molecule in a solvent, solid-state NMR (SSNMR) can probe the structure of the compound in its solid form. This is particularly useful for studying polymorphism (the existence of different crystalline forms) or for analyzing amorphous materials. For 5,7-Dimethylchromanone, SSNMR could be used to:

Determine the number of distinct molecules in the asymmetric unit of a crystal lattice through the observation of non-equivalent carbon signals.

Provide insights into the packing and intermolecular interactions in the solid state.

Characterize any amorphous content in a sample.

Nuclear Overhauser Effect (NOE) Studies for Spatial Relationships

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or its 1D equivalent, are invaluable for determining the stereochemistry and conformation of a molecule. For 5,7-Dimethylchromanone, NOE studies could reveal:

Through-space interactions between the methyl protons and adjacent aromatic or aliphatic protons, helping to confirm assignments and provide information about the preferred conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment based on the vibrations of chemical bonds.

Analysis of Characteristic Vibrational Modes and Functional Groups

The IR and Raman spectra of 5,7-Dimethylchromanone would be expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, est.) | Spectrum |

| C=O (ketone) | Stretch | 1680 - 1700 | Strong in IR |

| C-O-C (ether) | Asymmetric Stretch | 1200 - 1280 | Strong in IR |

| Aromatic C=C | Stretch | 1580 - 1620 | Medium to Strong in IR and Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium in IR and Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak in IR and Raman |

| CH₃ | Bending | 1375 - 1450 | Medium in IR |

Application of Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection and Structural Insights

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). For a compound like 5,7-Dimethylchromanone, SERS could be employed to:

Achieve a much lower limit of detection than conventional Raman spectroscopy.

Provide information about the orientation of the molecule on the metal surface, as the enhancement effect is distance and orientation-dependent. Certain vibrational modes may be selectively enhanced depending on how the molecule interacts with the SERS substrate. This can offer unique structural insights not available from other techniques.

High-Resolution Mass Spectrometry for Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. nih.govchromatographyonline.comesrf.fr When coupled with tandem mass spectrometry (MS/MS) techniques, HRMS provides detailed insights into the fragmentation pathways of a molecule, which are critical for confirming its structure. chromatographyonline.comnih.gov For 5,7-Dimethylchromanone, HRMS would not only confirm the molecular formula of C₁₁H₁₂O₂ but also reveal a characteristic fragmentation pattern upon ionization.

The electron-impact (EI) mass fragmentation of the chromone (B188151) core is well-documented and typically involves several key pathways. journals.co.zaresearchgate.net One of the most common fragmentation routes for chromones is a retro-Diels-Alder (RDA) reaction. journals.co.zaresearchgate.net This reaction cleaves the heterocyclic ring, providing significant structural information. Other characteristic fragmentations include the loss of neutral molecules such as carbon monoxide (CO) and fragmentation of the substituent groups. journals.co.zacore.ac.uk

In the case of 5,7-Dimethylchromanone, the molecular ion [M]•+ would be observed at a specific m/z value corresponding to its exact mass. Upon collisional activation, this molecular ion would undergo fragmentation. A primary fragmentation step would likely be the loss of a methyl radical (•CH₃) from one of the two methyl groups on the aromatic ring, leading to a stable cation. Another expected fragmentation is the loss of a CO molecule from the pyranone ring, a characteristic fragmentation for chromones that results in a benzofuran-type radical cation. journals.co.za A subsequent loss of a hydrogen radical could then occur. The retro-Diels-Alder (RDA) fragmentation pathway is also anticipated, which would involve the cleavage of the C-O and C-C bonds in the pyranone ring.

A plausible fragmentation pattern for 5,7-Dimethylchromanone is detailed in the table below, based on established fragmentation mechanisms of chromone derivatives. journals.co.zaresearchgate.net

| Fragment Ion | Proposed Structure/Formation | Theoretical m/z |

| [M]•+ | Molecular ion of 5,7-Dimethylchromanone | 176.0837 |

| [M - •CH₃]+ | Loss of a methyl radical | 161.0602 |

| [M - CO]•+ | Loss of carbon monoxide via ring cleavage | 148.0888 |

| [M - CO - •H]+ | Subsequent loss of a hydrogen radical | 147.0810 |

| RDA Fragment | Retro-Diels-Alder fragmentation product | Varies |

This table represents a predictive fragmentation pattern based on known behaviors of similar compounds.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. ulisboa.ptoxcryo.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization of a molecule like 5,7-Dimethylchromanone.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction (SCXRD) analysis offers an unambiguous determination of the molecular structure in the solid state. ulisboa.ptoxcryo.combyu.edu By irradiating a single crystal with X-rays, a unique diffraction pattern is generated, which can be mathematically reconstructed to yield a detailed three-dimensional model of the atomic arrangement. oxcryo.com

While a specific single-crystal structure of 5,7-Dimethylchromanone is not publicly available in the searched literature, the analysis of closely related compounds provides significant insights. For instance, the crystal structure of 5-hydroxy-2,7-dimethyl-3,6,8-triiodochromone has been determined, confirming the substitution pattern and revealing details about molecular packing. In this derivative, the molecules were found to pack in the crystal lattice stabilized by weak intermolecular interactions. It is plausible that 5,7-Dimethylchromanone would also exhibit a planar chromanone core with the methyl groups lying in the plane of the aromatic ring. The molecules would likely pack in a way that maximizes van der Waals interactions, potentially forming herringbone or pi-stacking motifs, which are common in aromatic compounds.

The key parameters obtained from a hypothetical single-crystal XRD analysis of 5,7-Dimethylchromanone would include:

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The fundamental repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule. |

| Intermolecular Interactions | Details on hydrogen bonding, pi-stacking, etc. |

This table outlines the expected data from a single-crystal XRD experiment.

Powder X-ray Diffraction for Phase Purity and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. nih.govlibretexts.orgfrontiersin.org It is particularly useful for assessing the phase purity of a synthesized compound and for studying polymorphism, which is the ability of a substance to exist in more than one crystal structure. nih.govnih.goviucr.org

A PXRD pattern is a fingerprint of a crystalline solid. researchgate.net For 5,7-Dimethylchromanone, a PXRD analysis would involve irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams as a function of the diffraction angle (2θ). The resulting diffractogram would consist of a series of peaks, with the positions and relative intensities of the peaks being characteristic of the crystal structure of 5,7-Dimethylchromanone. Any crystalline impurities would produce their own distinct set of peaks, allowing for the assessment of phase purity.

Furthermore, different polymorphs of a compound will produce different PXRD patterns. nih.goviucr.org Therefore, PXRD is a key tool for identifying and distinguishing between different polymorphic forms of 5,7-Dimethylchromanone, should they exist. The study of polymorphism is of great importance as different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability.

A representative PXRD data table for a pure, single-phase sample of 5,7-Dimethylchromanone would list the observed 2θ angles and their corresponding relative intensities.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Value 1 | Calculated Value 1 | Hypothetical Intensity 1 |

| Hypothetical Value 2 | Calculated Value 2 | Hypothetical Intensity 2 |

| Hypothetical Value 3 | Calculated Value 3 | Hypothetical Intensity 3 |

| ... | ... | ... |

This table is a template for the expected data from a powder XRD experiment. Actual values would be determined experimentally.

Theoretical and Computational Investigations of 5,7 Dimethylchromanone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP, has become a standard method for studying the properties of chromone (B188151) and chromanone derivatives due to its balance of computational cost and accuracy. scispace.commdpi.com These calculations are typically performed with basis sets such as 6-31G(d) or 6-311++G(d,p) to ensure reliable results for geometry optimization, electronic properties, and spectroscopic predictions. nih.govmdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity, kinetic stability, and the energy of the lowest electronic excitation. irjweb.comajchem-a.com

A smaller HOMO-LUMO gap suggests a molecule is more easily polarized and thus more chemically reactive. irjweb.com For chromone derivatives, the HOMO is often localized over the benzene (B151609) ring and the heterocyclic oxygen atom, while the LUMO is typically distributed over the carbonyl group and the adjacent double bond of the pyrone ring. This distribution facilitates intramolecular charge transfer upon electronic excitation.

While specific values for 5,7-Dimethylchromanone are not readily published, data from related chromone derivatives calculated using DFT illustrate these properties.

Table 1: Frontier Orbital Energies and Energy Gaps for Representative Chromone Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |

|---|---|---|---|---|---|

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one | DFT/B3LYP | - | - | 1.649 | researchgate.net |

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one | DFT/B3LYP | - | - | 1.870 | researchgate.net |

| Chromone-based Thiosemicarbazone 3a | DFT | - | - | 3.053 | nih.gov |

This table presents data for related chromone derivatives to illustrate typical computational findings for this class of compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.descispace.com The MEP surface is colored according to the electrostatic potential value: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de Green and yellow denote regions of intermediate potential. researchgate.net

For a typical chromanone structure, the MEP map reveals a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for electrophilic attack. scispace.comresearchgate.net The hydrogen atoms of the methyl groups and the aromatic ring generally exhibit positive potential (blue), identifying them as sites for nucleophilic interaction. researchgate.net The MEP analysis thus provides a clear picture of the molecule's reactive sites and intermolecular interaction patterns. scispace.comuni-muenchen.de

From the computed HOMO and LUMO energies, several global quantum chemical descriptors can be calculated to quantify a molecule's reactivity and stability. irjweb.com These descriptors include the energy gap (ΔE), chemical hardness (η), global softness (S), electronegativity (χ), chemical potential (μ), and the global electrophilicity index (ω).

Energy Gap (ΔE) : As discussed, ΔE = ELUMO – EHOMO.

Electronegativity (χ) : The ability of a molecule to attract electrons, approximated as χ = -(EHOMO + ELUMO)/2.

Chemical Potential (μ) : The negative of electronegativity, μ = -χ.

Chemical Hardness (η) : A measure of resistance to charge transfer, approximated as η = (ELUMO – EHOMO)/2. Hard molecules have a large energy gap.

Global Softness (S) : The reciprocal of hardness, S = 1/η. Soft molecules are more reactive.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge, calculated as ω = μ²/2η.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. For instance, a high electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Representative Chromone Derivative *

| Parameter | Symbol | Value (eV) | Source |

|---|---|---|---|

| Electronegativity | χ | - | - |

| Chemical Hardness | η | - | - |

*Data for (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one is shown to exemplify typical values for this class of compounds.

The chromanone scaffold contains a non-aromatic dihydropyranone ring, which is not planar. Conformational analysis, typically performed using DFT calculations, is essential to identify the most stable three-dimensional structure(s) of the molecule. mdpi.com For the 2,2-dimethylchroman-4-one (B181875) system, the heterocyclic ring typically adopts a half-chair conformation. mdpi.com A systematic conformational search is performed to locate all possible low-energy conformers and determine their relative stabilities. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing detailed information that is often difficult or impossible to obtain experimentally. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. This approach has been successfully applied to understand the synthesis of chromanone derivatives. mdpi.com

A key aspect of modeling reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

A theoretical study on the synthesis of 2,6-dimethylchroman-4-one, a close isomer of the title compound, provides an excellent example of this approach. mdpi.com In that study, several potential synthetic routes were evaluated in silico. The investigation of a route involving a Michael reaction successfully predicted the formation of the target compound, a finding that was later confirmed by experiment. mdpi.com In contrast, calculations for two other routes proceeding via an SNAr mechanism predicted high activation energies, suggesting these pathways would not be viable, which was also consistent with experimental outcomes. mdpi.com

Table 3: Calculated Activation Energies for a Key Step in the Synthesis of an Isomeric Dimethylchromanone *

| Reaction Pathway | Reactants | Transition State | Activation Energy (Ea) (kcal/mol) | Source |

|---|---|---|---|---|

| Michael Addition | Intermediate + Acrolein | TS16-1 | 13.9 | mdpi.com |

| SNAr Reaction (X=F) | Intermediate 5 | TS5-1 | 9.1 | mdpi.com |

*Data is for the synthesis of 2,6-dimethylchroman-4-one. The study concluded the Michael addition was the viable pathway despite the SNAr steps having lower calculated activation barriers, due to the instability of the requisite precursors for the SNAr reaction. This highlights the comprehensive nature of computational reaction modeling.

Solvent Effects on Reaction Pathways

The influence of a solvent on a chemical reaction can be profound, often altering reaction rates and even changing the preferred mechanistic pathway. wikipedia.orgrsc.org This is known as the solvent effect. Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby changing the energy landscape of the reaction. wikipedia.orgchemrxiv.org

The key principles governing solvent effects include:

Polarity: Polar solvents tend to accelerate reactions that involve the formation of charged or more polar transition states from less polar reactants. wikipedia.org Conversely, reactions where the transition state is less polar than the reactants are often slowed by polar solvents.

Hydrogen Bonding: Protic solvents (e.g., water, methanol) can form hydrogen bonds with reactants or transition states, which can significantly influence reactivity, especially for reactions involving strong nucleophiles. wikipedia.org

Stabilization: The differential solvation of the ground state (reactants) and the transition state is crucial. If the transition state is stabilized by the solvent more than the reactants, the reaction rate increases. If the reactants are more effectively stabilized, the rate decreases. wikipedia.orgrsc.org

For a molecule like 5,7-Dimethylchromanone, the choice of solvent would be critical in reactions such as nucleophilic attack at the C-2 or C-4 position of the pyrone ring. In a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), which can dissolve many organic and inorganic species, reaction rates for certain cross-coupling reactions are often enhanced. whiterose.ac.uk In contrast, a polar protic solvent like methanol (B129727) could participate in hydrogen bonding, potentially altering the nucleophilicity of reactants and leading to different reaction outcomes or rates. researchgate.net While specific data for 5,7-Dimethylchromanone is not available, studies on other substituted chromones confirm that solvent choice is a key parameter in controlling reaction selectivity and yield. whiterose.ac.ukresearchgate.net

Table 1: General Influence of Solvent Properties on Reaction Rates This table presents generalized principles of solvent effects.

| Solvent Property | Effect on Reaction Rate | Rationale |

| Increasing Polarity | Accelerates | Stabilizes polar/charged transition states more than neutral reactants. |

| Increasing Polarity | Decelerates | Stabilizes neutral reactants more than a less polar transition state. |

| Protic Nature | Can decelerate | Solvates and deactivates strong, anionic nucleophiles through H-bonding. |

| Aprotic Nature | Can accelerate | Does not strongly solvate anions, leaving nucleophiles more reactive. |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions (in non-biological contexts)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By integrating Newton's laws of motion, MD simulations generate trajectories that provide detailed information on conformational changes, molecular flexibility, and intermolecular interactions. nih.gov This technique is invaluable for understanding how molecules like 5,7-Dimethylchromanone behave in different environments.

In a non-biological context, MD simulations could be used to investigate:

Conformational Landscape: Although the chromanone core is relatively rigid, the methyl groups and any potential side chains can rotate. MD can explore the preferred orientations (conformers) of these groups and the energy barriers between them. plos.org

Solvent Shell Structure: Simulations can reveal how solvent molecules arrange themselves around a solute molecule. This is critical for understanding solvation, which underpins solvent effects on reactivity.

Intermolecular Interactions: When studying 5,7-Dimethylchromanone in a condensed phase (liquid or solid), MD can model the non-covalent interactions (van der Waals, dipole-dipole) between molecules, which determine bulk properties like boiling point and crystal packing.

Enhanced Sampling: For processes that occur over long timescales, such as significant conformational changes or rare events, enhanced sampling techniques like metadynamics can be coupled with MD to explore the energy landscape more efficiently. mdpi.com

While specific MD studies on the non-biological aspects of 5,7-Dimethylchromanone are not documented in the searched literature, the methodology is widely applied to organic molecules to understand their dynamic behavior and interactions, complementing experimental observations. mdpi.comnih.gov

Quantitative Structure-Property Relationships (QSPR) for Electronic or Optical Properties (non-biological)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. conicet.gov.ar These models establish a correlation between calculated molecular descriptors (which quantify aspects of molecular structure) and an experimentally measured property.

For the non-biological electronic or optical properties of 5,7-Dimethylchromanone, a QSPR study would typically involve:

Dataset Compilation: A series of related chromone derivatives with known experimental data for a specific property (e.g., maximum absorption wavelength, molar absorptivity, dipole moment) would be gathered.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can represent constitutional, topological, geometric, or electronic features.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation linking a subset of the most relevant descriptors to the property of interest.

Validation: The predictive power of the QSPR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model creation. conicet.gov.ar

The goal of such a study would be to predict the electronic or optical properties of new or untested chromone derivatives, including 5,7-Dimethylchromanone. Properties that can be modeled include:

Electronic Properties: Ionization potential, electron affinity, and dipole moment.

Optical Properties: UV-Vis absorption maxima (λ_max), refractive index, and nonlinear optical (NLO) properties. beilstein-journals.orgrsc.orgmdpi.com

Studies on various heterocyclic systems demonstrate the power of QSPR and related computational methods (like DFT) in understanding and engineering optical properties. For example, the introduction of electron-donating or electron-withdrawing groups can fine-tune the electronic energy levels (HOMO and LUMO), thereby altering the absorption and emission characteristics of the molecule. rsc.orgmdpi.com For 5,7-Dimethylchromanone, the two methyl groups act as weak electron-donating groups, which would be expected to subtly influence its electronic and optical behavior compared to the unsubstituted chromanone parent structure.

Advanced Chemical Applications and Derivatization of 5,7 Dimethylchromanone Non Biological Focus

Role in Material Science and Engineering

The chromone (B188151) core is recognized for its potential in materials science, largely due to the electronic properties of the benzopyrone system. While specific research on 5,7-dimethylchromanone is nascent, the broader class of chromone derivatives provides a strong basis for its potential applications.

The opto-electronic properties of chromone derivatives are of significant interest for applications in electronic devices. researchgate.net The photophysical behavior, such as absorption and emission of light, is often dictated by the substituents on the chromone ring. mdpi.com While detailed studies on the specific opto-electronic properties of 5,7-dimethylchromanone are not extensively documented, related fused chromone structures have been investigated for their potential in opto-electronic and fluorescent sensor applications. researchgate.net For instance, the analysis of related heterocyclic systems has revealed direct optical band gaps and characteristic emission peaks in the visible region, properties that are crucial for semiconductor and photodiode applications. researchgate.net The electronic absorption spectra of such compounds can be influenced by solvent polarity, leading to a red-shift in the photoluminescence spectrum. researchgate.net

Fluorescent probes are essential tools in chemical analysis, designed to detect specific ions, molecules, or changes in the microenvironment. nih.gov The chromone skeleton is a component of various fluorescent compounds. caymanchem.com While 5,7-dimethylchromanone itself is not a widely cited fluorescent probe, its derivatives hold potential. The fundamental principle of many chemical sensors involves the interaction of an analyte with a chemically sensitive layer, leading to a measurable change in physical properties, such as electrical resistance or fluorescence. mdpi.com For example, a strategy for creating a "turn-on" fluorescent probe involves using a homodimer of a fluorophore with a small Stokes shift; the destruction of this dimer by an analyte can restore strong fluorescence. rsc.org Given the reactivity of the chromone system, 5,7-dimethylchromanone could be functionalized to create such probes for detecting various analytes.

Development as Ligands in Coordination Chemistry or Organocatalysis

In coordination chemistry, ligands—ions or molecules that bind to a central metal atom—are fundamental components of coordination complexes. byjus.comlibretexts.org The oxygen atoms in the 5,7-dimethylchromanone structure, particularly the carbonyl oxygen, possess lone pairs of electrons that can be donated to a metal center, making it a potential ligand. While specific studies detailing 5,7-dimethylchromanone as a primary ligand are limited, the broader class of chromones has been used to create ligands for metal complexes. mdpi.com

In the field of organocatalysis, 5,7-dimethylchromanone has been utilized as a substrate in reactions catalyzed by metal complexes. For instance, it has been employed in palladium-catalyzed asymmetric conjugate additions with various arylboronic acids. nih.gov This reaction, catalyzed by a PyOX/Pd system, leads to the stereoselective synthesis of flavanones, demonstrating the utility of the chromone scaffold in complex catalytic cycles. nih.gov

Utilization as Building Blocks in the Synthesis of Complex Chemical Architectures (non-biological targets)

A chemical building block is a molecule that can be used in modular synthesis to create more complex structures. wikipedia.orgsigmaaldrich.com 5,7-Dimethylchromanone and its derivatives are valuable building blocks for constructing a variety of heterocyclic systems. researchgate.net The reactivity of the γ-pyrone ring allows for ring-opening and subsequent recyclization reactions to form new molecular frameworks. tandfonline.com

One notable application is in the palladium-catalyzed conjugate addition of arylboronic acids to 5,7-dimethylchromone, which yields flavanone (B1672756) structures. nih.gov Furthermore, the Schmidt rearrangement of 5,7-dimethylchromanone provides a pathway to benzoxazepinone derivatives, showcasing its utility in synthesizing seven-membered heterocyclic rings. cdnsciencepub.com

| Starting Material | Reaction Type | Product Architecture | Reference |

| 5,7-Dimethylchromanone | Palladium-Catalyzed Conjugate Addition | Flavanones | nih.gov |

| 5,7-Dimethylchromanone | Schmidt Rearrangement | 1,4- and 1,5-Benzoxazepinones | cdnsciencepub.com |

| 6,8-Dimethylchromone-3-carbonitrile | Cyclocondensation | Pyrazolo[3,4-b]pyridines | tandfonline.com |

| 3-Formyl-dimethylchromones | Knoevenagel Condensation/Cyclization | Pyridine (B92270) Derivatives | tandfonline.com |

This table illustrates the use of dimethylchromanone scaffolds as versatile building blocks for synthesizing diverse heterocyclic compounds.

Chemical Transformations for Novel Functional Group Introduction and Chemical Diversity Generation

Introducing new functional groups onto the 5,7-dimethylchromanone core is crucial for generating chemical diversity and synthesizing novel compounds. fsu.edusavemyexams.com The chromone scaffold can undergo various chemical transformations.

A key transformation is the Schmidt rearrangement, where treatment of 5,7-dimethylchromanone with hydrazoic acid results in ring expansion, yielding a mixture of 6,8-dimethyl-2,3-dihydro-1,4-benzoxazepin-5(4H)-one and 6,8-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one. cdnsciencepub.com This reaction effectively transforms the six-membered pyrone ring into a seven-membered ring containing an additional nitrogen atom.

The reactivity of the C-2 and C-3 positions of the chromone ring is also well-established. Reactions with various nucleophiles typically proceed via an attack at the C-2 position, leading to the opening of the γ-pyrone ring. researchgate.net The subsequent cyclization depends on the functional group present at the C-3 position, allowing for the construction of numerous fused heterocyclic systems like pyrazoles, isoxazoles, and pyridines. researchgate.nettandfonline.com For example, 3-formylchromones can react with 1,3-binucleophiles to form pyridine rings. tandfonline.com Although not specifically demonstrated on the 5,7-dimethyl derivative, halogenation at the C-3 position of other chromones has been achieved, which introduces a synthetically versatile handle for further functionalization through metal-catalyzed cross-coupling reactions. thieme-connect.com

| Transformation | Reagents | Resulting Structure/Functional Group | Reference |

| Schmidt Rearrangement | Hydrazoic Acid (HN₃) | Benzoxazepinone ring system | cdnsciencepub.com |

| Ring-opening/Cyclization | Various Nucleophiles (e.g., hydrazines, hydroxylamine) | Fused heterocycles (pyrazoles, isoxazoles) | researchgate.nettandfonline.com |

| Conjugate Addition | Arylboronic Acids / Pd-catalyst | C-2 Arylated Flavanones | nih.gov |

| Halogenation (on related chromones) | N-Iodosuccinimide | 3-Iodo-chromone | thieme-connect.com |

This table summarizes key chemical transformations for modifying the dimethylchromanone scaffold to generate chemical diversity.

Q & A

Q. What synthetic strategies are commonly employed for 5,7-Dimethyl chromanone and its derivatives?

- Methodological Answer : The synthesis of this compound derivatives typically involves aldol/Mitsunobu reactions for constructing the chromanone core, followed by regioselective methylation. For example, Khilevich et al. (1996) optimized aldol condensation of substituted acetophenones with formaldehyde, achieving yields of 65–75% for intermediates . Retrosynthetic approaches (e.g., Scheme 1 in ) emphasize modular assembly of the benzene and dihydropyran rings, enabling access to isomers like chromanone A and B . Key steps include:

- Aldol Condensation : To form the α,β-unsaturated ketone backbone.

- Michael Addition : For intramolecular cyclization (e.g., phenolic OH addition to ketone side chains, as in ).

Table 1: Representative Yields in Chromanone Synthesis

| Intermediate | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 3-Benzyl-5,7-dimethoxychroman-4-ol | Aldol/Mitsunobu | 72 | |

| Chromanone A | Retrosynthetic assembly | 68 |

Q. How are chromanone derivatives structurally characterized?

- Methodological Answer : Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY), IR spectroscopy , and X-ray crystallography . For example:

- ¹H NMR : Coupling constants (e.g., ⁴J(5,7) = 1.6 Hz) confirm substituent positions in the chromanone ring .

- Optical Rotation : Used to determine enantiomeric purity, though contradictions in reported [α]D values (e.g., –39.4° vs. +175° for papuanic acid) highlight challenges in stereochemical assignments .

- X-ray Diffraction : Resolves ambiguities in 3D conformation, as demonstrated for 3-benzyl-5,7-dimethoxychroman-4-ol .

Q. What in vitro models are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Common assays include:

- Antifungal Activity : Biofilm inhibition against Candida albicans ATCC 12031, with MIC values reported at 8–32 µg/mL for chromanone A derivatives .

- Enzyme Inhibition : Acetylcholinesterase (AChE) kinetics using Ellman’s method, where mixed inhibition (e.g., compound C10 in ) shows increasing Km and decreasing Vmax with inhibitor concentration .

- Anti-Inflammatory Screening : Xylene-induced mouse ear edema models, where 6-[2-(4-morpholinoethoxy)]chromanone reduces swelling by 45–60% at 50 mg/kg .

Advanced Research Questions

Q. How can contradictions in stereochemical data for chromanone derivatives be resolved?

- Methodological Answer : Discrepancies in optical rotation (e.g., [α]D of –72.4° vs. +28° for isocalolongic acid) require:

- Comparative Analysis : Cross-referencing synthetic intermediates with natural isolates using chiral HPLC or circular dichroism (CD).

- Absolute Configuration Determination : X-ray crystallography or Mosher’s esterification for chiral centers. For instance, apetalic acid’s revised [α]D (–53.0°) corrected earlier misassignments .

Q. What challenges exist in optimizing synthetic yields of this compound analogs?

- Methodological Answer : Key challenges include:

- Regioselectivity : Competing methylation at C-5 vs. C-7 positions, addressed via protecting groups (e.g., tert-butyldimethylsilyl ethers).

- Low Yields : Due to steric hindrance in cyclization steps. Khilevich et al. (1996) improved yields to 70% by optimizing solvent polarity (THF/H2O) .

- Scalability : Multi-step syntheses (e.g., 6–8 steps for chromanone A) necessitate flow chemistry or microwave-assisted reactions to reduce time/cost .

Q. What mechanisms underlie enzyme inhibition by chromanone derivatives?

- Methodological Answer : Kinetic studies using Lineweaver-Burk plots and docking simulations reveal:

- Mixed Inhibition : For AChE, compound C10 shows dual binding to catalytic and peripheral sites, increasing Km (1.2→2.8 mM) and decreasing Vmax (0.8→0.3 µM/min) .

- Allosteric Modulation : Chromanones like 12-oxocalanolide A bind non-competitively to HIV reverse transcriptase, disrupting polymerase activity (IC50 = 0.2 µM) .

Q. How do structural modifications influence the pharmacological profile of chromanone derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight:

- Substituent Effects : 5,7-Dimethoxy groups enhance lipophilicity and BBB penetration, critical for CNS targets (e.g., Alzheimer’s agents) .

- Ring B Modifications : Saturation of the C2–C3 bond (vs. chromones) reduces cytotoxicity while maintaining anti-inflammatory potency (e.g., IC50 = 3.9 µM for XO inhibition) .

Table 2: Impact of Substituents on Bioactivity

| Derivative | Substituent | Activity (IC50) | Target |

|---|---|---|---|

| C10 | 5,7-Dimethoxy | 1.8 µM | AChE |

| Chromanone A | 3-Benzyl | 8 µg/mL | Candida albicans |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.